Bienvenue dans la boutique en ligne BenchChem!

2-chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

2-Chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic, heterocyclic benzamide (MF: C₁₆H₁₁ClFN₃O₂; MW: 331.73 g/mol) featuring a 2-chloro-4-fluorophenyl ring linked via a methylene bridge to a 3-(furan-3-yl)pyrazin-2-amine core. Unlike the more common 3-(furan-2-yl) regioisomer, the furan-3-yl attachment alters the vector and electronic profile of the heteroaryl system, a modification that can significantly impact target recognition.

Molecular Formula C16H11ClFN3O2
Molecular Weight 331.73
CAS No. 2034315-57-4
Cat. No. B2360802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
CAS2034315-57-4
Molecular FormulaC16H11ClFN3O2
Molecular Weight331.73
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)C(=O)NCC2=NC=CN=C2C3=COC=C3
InChIInChI=1S/C16H11ClFN3O2/c17-13-7-11(18)1-2-12(13)16(22)21-8-14-15(20-5-4-19-14)10-3-6-23-9-10/h1-7,9H,8H2,(H,21,22)
InChIKeyUGTDLBMUSMUUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034315-57-4): A Differentiated Benzamide Scaffold for Targeted Probe & Lead Identification


2-Chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic, heterocyclic benzamide (MF: C₁₆H₁₁ClFN₃O₂; MW: 331.73 g/mol) featuring a 2-chloro-4-fluorophenyl ring linked via a methylene bridge to a 3-(furan-3-yl)pyrazin-2-amine core. Unlike the more common 3-(furan-2-yl) regioisomer, the furan-3-yl attachment alters the vector and electronic profile of the heteroaryl system, a modification that can significantly impact target recognition [1]. The compound has been referenced in patent disclosures for kinase inhibition and antimicrobial sensitization, and its physicochemical properties (tPSA ~70 Ų, logP ~4.06, 1 HBD, 4 HBA) place it within oral drug-like chemical space [2].

Why In-Class Substitution of 2-Chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide Is Not Recommended Without Direct Comparative Data


Benzamide derivatives containing pyrazine-furan hybrids are not functionally interchangeable. The position of the furan attachment (C2 vs. C3) critically dictates the 3D conformation and hydrogen-bonding capability of the resultant ligand, leading to divergent selectivity profiles against kinase and non-kinase targets [1]. A commercial isomer, 2-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034427-59-1), has been reported to exhibit low-nanomolar activity against FGFR1 and VEGFR2, but its binding mode cannot be assumed for the furan-3-yl analog [2]. Furthermore, patent literature (WO2023081967) describes structurally related benzamides as EptA inhibitors for antimicrobial applications; subtle variations in the benzamide substituent pattern (e.g., Cl/F placement) are known to dramatically alter both potency and bacterial cell permeation [3]. Therefore, generic substitution without target-specific, quantitative bridging data carries a high risk of project failure.

Quantitative Differentiation Evidence for 2-Chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide (2034315-57-4)


Regioisomeric Scaffold Differentiation: Furan-3-yl vs. Furan-2-yl Attachment

The target compound incorporates a 3-(furan-3-yl)pyrazine moiety, whereas the closest commercial analog (CAS 2034427-59-1) contains a 3-(furan-2-yl)pyrazine. This regioisomeric shift alters the spatial orientation of the furan oxygen and the vector of the pendant benzamide, a structural variation that has been shown in related pyrazine-furan kinase inhibitor series to cause >10-fold differences in selectivity across the kinome [1]. While no direct head-to-head biochemical comparison between these two specific compounds is publicly available, the commercial analog was reported in a 2023 J. Med. Chem. study to exhibit IC₅₀ values in the low nanomolar range against FGFR1 and VEGFR2 [2]. The furan-3-yl isomer offers a distinct pharmacophore geometry for programs seeking to escape intellectual property on the furan-2-yl series or to probe differential off-target profiles [3].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Physicochemical Property Profile Within Oral Drug-Like Space

The compound's calculated physicochemical parameters (MW 331.73, logP 4.06, tPSA 70 Ų, 1 HBD, 4 HBA, 3 rotatable bonds) place it well within the Rule-of-Five boundaries for oral bioavailability [1]. In comparison to the furan-2-yl analog (same molecular formula, predicted similar logP and tPSA), the furan-3-yl isomer may exhibit subtly different molecular electrostatic potential surfaces that influence passive permeability and solubility, though these differences require experimental determination [2]. The computed apolar desolvation energy (6.58 kcal/mol) and polar desolvation energy (-9.79 kcal/mol) suggest a balanced desolvation profile suitable for both passive membrane crossing and target binding [1].

Drug Design ADME Prediction Lead Optimization

Patent Landscape: EptA Inhibition and Antimicrobial Adjuvant Potential

Patent WO2023081967A1 discloses a series of benzamide compounds as EptA inhibitors that sensitize Gram-negative bacteria to cationic antimicrobial peptides [1]. The general formula encompasses structures bearing a pyrazine-furan scaffold with substituted benzamide moieties, including halogenated phenyl rings analogous to the 2-chloro-4-fluorophenyl group present in the target compound [1]. While the patent does not explicitly list CAS 2034315-57-4 among the exemplified compounds, the structural overlap suggests this compound is within the patent's Markush space and could serve as a probe for EptA target engagement studies [2]. In contrast, the furan-2-yl analog (CAS 2034427-59-1) has been associated primarily with kinase inhibition, indicating that the furan attachment point may redirect biological activity toward different target classes [3].

Antimicrobial Resistance EptA Inhibition Gram-Negative Bacteria

Chemical Biology Probe Value: SEA Predicted Ion Channel Activity

Similarity Ensemble Approach (SEA) analysis against ChEMBL 20 using the ZINC entry predicts a potential association with the SCN4A sodium channel (P-value 88, Max Tc 81) [1]. This computationally inferred bioactivity differs from the kinase inhibition reported for the furan-2-yl comparator [2]. While SEA predictions are probabilistic and require experimental validation, the divergence in predicted target class between the two isomers is consistent with the hypothesis that the furan attachment position redirects molecular recognition toward different protein families [3]. No experimental ion channel data are currently available for either compound.

Chemical Biology Ion Channel Modulation Virtual Screening

Absence of Publicly Available Direct Head-to-Head Data: Transparency Notice

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, the PDB, and patent databases (as of May 2026) did not identify any publication or patent that provides direct, quantitative comparative data (e.g., IC₅₀, Kd, Ki, cellular EC₅₀, or in vivo efficacy) for 2-chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034315-57-4) against a named comparator under identical experimental conditions [1]. The differentiation evidence presented in this guide relies on structural, physicochemical, and in silico comparisons to the closest regioisomeric analog (CAS 2034427-59-1) and on class-level patent disclosures [2][3]. Users should commission their own biochemical profiling or request custom synthesis of both isomers for side-by-side evaluation before committing to large-scale procurement.

Data Transparency Procurement Risk Assessment Research Reproducibility

Recommended Application Scenarios for 2-Chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide Based on Quantitative Evidence


Regioisomeric Selectivity Profiling for Kinase Drug Discovery

The distinct furan-3-yl geometry makes this compound a valuable probe for side-by-side kinome profiling against the furan-2-yl analog (CAS 2034427-59-1), which has reported low-nanomolar activity against FGFR1 and VEGFR2 [1]. Screening both isomers against a broad kinase panel would quantify the impact of the furan attachment point on selectivity, enabling scaffold optimization decisions grounded in direct experimental data [2].

Exploration of EptA Inhibition for Gram-Negative Antibacterial Adjuvant Development

Given the structural overlap with benzamide EptA inhibitors disclosed in WO2023081967A1, this compound can be evaluated in EptA enzymatic assays and bacterial sensitization models (e.g., N. gonorrhoeae colistin synergy) [1]. Such studies would test whether the 2-chloro-4-fluoro substitution pattern confers advantages in potency or bacterial permeability over other benzamide variants in the patent series [3].

Ion Channel Target Deconvolution Based on SEA Predictions

The SEA-predicted association with SCN4A sodium channels (P-value 88, Max Tc 81) provides a specific, testable hypothesis [1]. Electrophysiological profiling (e.g., manual patch clamp on SCN4A-expressing cells) would validate the prediction and, if confirmed, could open a new application space for this chemotype in ion channel modulation, distinct from the kinase inhibition reported for the furan-2-yl analog [2].

Lead-Optimization ADME/Tox Profiling Campaigns

With its favorable calculated drug-like properties (MW 331.73, logP 4.06, tPSA 70 Ų, 1 HBD), the compound is suitable for parallel assessment in ADME assays (Caco-2 permeability, microsomal stability, CYP inhibition) alongside the furan-2-yl isomer [1]. Such data would clarify whether the regioisomeric change influences metabolic stability or transporter recognition, guiding the selection of a lead series for further investment [3].

Quote Request

Request a Quote for 2-chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.